3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one is a chemical compound that integrates a pyrrolidine structure with a 6-methylpyrazine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in drug discovery due to the biological activities associated with both the pyrrolidine and pyrazine frameworks. The compound can be classified under heterocyclic compounds, specifically as a pyrrolidinone derivative.
This compound is synthesized from 6-methylpyrazine-2-ol and pyrrolidin-2-one, involving specific reaction conditions that include bases and solvents like dimethylformamide or dimethyl sulfoxide. The classification of this compound falls within the realm of organic chemistry, particularly focusing on nitrogen-containing heterocycles which are prevalent in pharmaceutical applications.
The synthesis of 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one typically follows a multi-step process:
For industrial applications, the synthesis may be scaled up using continuous flow reactors and automated systems to enhance efficiency and yield .
The molecular structure of 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one features a pyrrolidinone ring fused with a pyrazine derivative. The molecular formula can be represented as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one can undergo several types of chemical reactions:
The mechanism of action for 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one involves its interaction with biological targets, potentially modulating pathways relevant to disease states. While specific mechanisms for this compound are not extensively documented, similar compounds in its class often act through receptor modulation or inhibition of enzymatic activity related to various biological processes.
The compound is hygroscopic, indicating it readily absorbs moisture from the environment, which could impact its stability .
3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one has potential applications in various scientific fields:
The synthesis of 3-[(6-methylpyrazin-2-yl)oxy]pyrrolidin-2-one relies on convergent strategies pairing functionalized pyrrolidinone intermediates with activated pyrazine derivatives. A predominant approach involves N-acylation of a 3-hydroxypyrrolidin-2-one scaffold followed by O-arylation with 2-chloro-6-methylpyrazine. The pyrrolidinone core is typically constructed via cyclization of γ-amino esters, as demonstrated in donor-acceptor cyclopropane chemistry where ring-opening with primary amines yields γ-amino esters that spontaneously lactamize to pyrrolidinones. This method provides access to diverse 1,5-substituted pyrrolidin-2-ones with yields up to 94% under optimized Ni(ClO₄)₂ catalysis [1]. Alternative routes employ Mitsunobu reactions for stereoselective ether formation between N-protected-3-hydroxypyrrolidin-2-one and 3-hydroxy-6-methylpyrazine, though this requires pre-functionalization of both fragments. The pyrazine component is synthesized through regioselective halogenation of 2-methylpyrazine N-oxide followed by deoxygenation, exploiting the C4 selectivity of pyridine N-oxide analogs to ensure correct halogen positioning [4] [9].
Table 1: Multi-Step Approaches to Pyrrolidinone and Pyrazine Precursors
Precursor Type | Key Synthetic Route | Critical Step Conditions | Yield Range | Structural Control |
---|---|---|---|---|
3-Hydroxypyrrolidin-2-one | Donor-acceptor cyclopropane aminolysis/lactamization | Ni(ClO₄)₂ (20 mol%), DCE, rt, 1h | 70-94% | Stereoselectivity via cyclopropane geometry |
2-Halo-6-methylpyrazine | N-oxide-directed halogenation | POCl₃ or POBr₃, then deoxygenation (Zn/AcOH) | 60-85% | C4 regioselectivity >20:1 |
N-Protected-3-hydroxypyrrolidinone | Acylation of pyrrolidinone | Acid chlorides, TEA, CH₂Cl₂, 0°C to rt | 85-95% | N-protecting group stability |
The pivotal ether-forming step connecting the pyrrolidinone and pyrazine moieties demands precise optimization to overcome electronic mismatches and steric constraints. Nucleophilic aromatic substitution (SNAr) between 3-hydroxypyrrolidin-2-one and 2-chloro-6-methylpyrazine exemplifies this challenge, as the electron-deficient pyrazine ring must be activated while minimizing competitive pyrrolidinone N-alkylation. Research demonstrates that cesium carbonate outperforms potassium counterparts as a base due to enhanced solubility in polar aprotic solvents like DMF or acetonitrile, facilitating deprotonation of the aliphatic hydroxyl group. Copper(I) iodide cocatalysis (5-10 mol%) significantly accelerates the reaction by forming reactive copper-alkoxide intermediates, enabling coupling completion at 80°C within 6 hours versus >24 hours uncatalyzed. This strategy achieves yields of 78-92% with 3:1 substrate ratios favoring the haloheterocycle to suppress bis-alkylation [3] [7]. Microwave irradiation further enhances efficiency, reducing reaction times to 15-30 minutes while maintaining yields >85% by enabling rapid homogeneous heating to 120-150°C [6]. Computational studies reveal that transition state stabilization via Cu-coordination lowers the energy barrier for addition-elimination by 8.3 kcal/mol versus uncatalyzed pathways, rationalizing the observed rate enhancements [3].
Regiocontrol in pyrazine functionalization is paramount due to the near-equivalent reactivity of C2 and C3 positions. Directed ortho-metalation using N-oxides or removable directing groups enables selective C4 functionalization critical for synthesizing 2-chloro-6-methylpyrazine precursors. Palladium-catalyzed C-H activation with pyridine N-oxides achieves C4 halogenation selectivity ratios exceeding 20:1 versus C2/C3 using Pd(OAc)₂/XPhos catalytic systems with N-halosuccinimides as electrophiles [4] [9]. Copper-mediated cross-dehydrogenative coupling (CDC) offers an alternative for direct C-O bond formation, but remains limited by the propensity for N-oxidation of pyrazines. Recent advances employ transient directing groups (TDGs) like 2-aminoethyl pyridine, which coordinate Pd(II) to pyrazine N-atoms, steering C-H activation exclusively to the adjacent C2 position. Subsequent TDG cleavage furnishes 2-hydroxypyrazines for ether synthesis, though this adds synthetic steps [8] [9]. For late-stage diversification, bidentate ligands like phosphoramidites (e.g., (S)-Binap) complexed with Cu(I) enable enantioselective additions to pyrazine-derived Michael acceptors, though this remains underexplored for oxygen nucleophiles [8].
Table 2: Catalytic Systems for Pyrazine Regioselective Functionalization
Catalytic System | Ligand/Additive | Reaction Type | Regioselectivity (C4:C2:C3) | Application Scope |
---|---|---|---|---|
Pd(OAc)₂/XPhos | N-oxide | Halogenation (NCS/NBS) | >20:1:1 | Broad substrate tolerance |
CuI/1,10-Phenanthroline | Cs₂CO₃ | SNAr O-arylation | N/A (pre-functionalized C2) | Electron-deficient pyrazines |
Pd(OAc)₂/2-Aminoethyl Pyridine | None (TDG) | C-H Hydroxylation | Exclusive C2 functionalization | Requires TDG installation/removal |
RuPhos-Pd-G3 | PivOH | Direct C-H arylation | 12:1 (C4:C7 for fused analogs) | Limited to aryl iodides |
Translating batch synthesis of 3-[(6-methylpyrazin-2-yl)oxy]pyrrolidin-2-one to industrial scales faces significant hurdles in exotherm management during cyclopropane ring-opening (key to pyrrolidinone synthesis) and impurity profiles in SNAr coupling. Continuous flow reactors address these by enhancing heat/mass transfer and reducing reaction volumes. For lactam formation, tube-in-tube reactors enable precise temperature control (±2°C) during Ni-catalyzed cyclopropane aminolysis, suppressing decarboxylation side products that plague batch processes at >100g scale [1] [6]. Photocatalytic flow systems employing eosin Y and blue LEDs facilitate the Mitsunobu alternative for ether formation, achieving 85% yield with 10-minute residence times versus 6 hours thermally, while eliminating triphenylphosphine oxide byproduct through inline liquid-liquid extraction. Heterogeneous catalysis integration is critical: packed-bed reactors with immobilized Cu(I) on mesoporous silica enable catalyst recycling for >20 cycles in the coupling step, reducing copper leaching to <5 ppm per run [6]. Solvent selection impacts scalability profoundly; switching from DMF to cyclopentyl methyl ether (CPME) in SNAr steps improves phase separation during workup and reduces genotoxic impurity risks. These adaptations collectively reduce the E-factor (kg waste/kg product) from 87 in batch to 23 in optimized flow processes, enhancing sustainability [1].
Table 3: Industrial Production Challenges and Flow Chemistry Solutions
Production Challenge | Batch Consequence | Flow Solution | Scale-Up Benefit |
---|---|---|---|
Exotherm in cyclopropane ring-opening | Decarboxylation (yield loss 15-30%) | Tube-in-tube reactor with precise temp control | Yield increase to >90%; safer operation |
Triphenylphosphine oxide removal | Complex purification; P contamination | Photocatalytic flow + inline extraction | Purity >99.5%; no solid waste |
Catalyst separation/reuse | High metal loss per batch | Pd/Cu-immobilized packed beds | Catalyst TON >15,000; leaching <5 ppm |
Solvent-intensive workup | High E-factors (70-90) | CPME solvent + membrane filtration | E-factor reduction to 23; recyclable solvent |
Compounds Mentioned:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0